Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol . This compound is of interest due to its unique structure, which includes a difluoromethyl group and an azetidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Preparation Methods
The synthesis of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and difluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets . The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as :
1-Boc-3-aminoazetidine: This compound lacks the difluoromethyl group, making it less lipophilic and potentially less effective in certain applications.
Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate: This compound has an additional aminomethyl group, which may alter its reactivity and biological activity.
Properties
Molecular Formula |
C9H16F2N2O2 |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(difluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-9(12,5-13)6(10)11/h6H,4-5,12H2,1-3H3 |
InChI Key |
XCCNQCXPGSQACR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)F)N |
Origin of Product |
United States |
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